molecular formula C17H16FN3O B7434227 4-fluoro-N-(4-indazol-1-ylphenyl)butanamide

4-fluoro-N-(4-indazol-1-ylphenyl)butanamide

货号 B7434227
分子量: 297.33 g/mol
InChI 键: SDAGUGSIUUWUOV-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-fluoro-N-(4-indazol-1-ylphenyl)butanamide, also known as LDK378 or ceritinib, is a small molecule inhibitor of anaplastic lymphoma kinase (ALK) that has shown promising results in the treatment of non-small cell lung cancer (NSCLC).

作用机制

4-fluoro-N-(4-indazol-1-ylphenyl)butanamide is a selective inhibitor of ALK that binds to the kinase domain of the protein and prevents its activation. ALK activation leads to downstream signaling pathways that promote cell growth and survival. By inhibiting ALK, 4-fluoro-N-(4-indazol-1-ylphenyl)butanamide blocks these pathways and induces cell death in ALK-positive NSCLC cells.
Biochemical and Physiological Effects:
4-fluoro-N-(4-indazol-1-ylphenyl)butanamide has been shown to inhibit the growth and survival of ALK-positive NSCLC cells in vitro and in vivo. In addition, 4-fluoro-N-(4-indazol-1-ylphenyl)butanamide has been reported to induce apoptosis, or programmed cell death, in these cells. 4-fluoro-N-(4-indazol-1-ylphenyl)butanamide has also been shown to inhibit the growth of tumors in mouse xenograft models of ALK-positive NSCLC.

实验室实验的优点和局限性

4-fluoro-N-(4-indazol-1-ylphenyl)butanamide is a potent and selective inhibitor of ALK that has been extensively studied in preclinical and clinical settings. Its efficacy in the treatment of ALK-positive NSCLC has been demonstrated in multiple clinical trials, making it a promising therapeutic option for this patient population. However, 4-fluoro-N-(4-indazol-1-ylphenyl)butanamide has limitations in terms of its toxicity profile and potential for drug resistance. Further research is needed to optimize its dosing and combination with other therapies to improve its efficacy and minimize its side effects.

未来方向

For 4-fluoro-N-(4-indazol-1-ylphenyl)butanamide research include the development of novel ALK inhibitors with improved efficacy and safety profiles, the identification of biomarkers that predict response to ALK inhibitors, and the exploration of combination therapies that target multiple signaling pathways involved in NSCLC. In addition, research is needed to understand the mechanisms of resistance to ALK inhibitors and to develop strategies to overcome this resistance. Finally, the potential use of ALK inhibitors in other cancer types that harbor ALK rearrangements, such as lymphoma and neuroblastoma, should be explored.

合成方法

The synthesis of 4-fluoro-N-(4-indazol-1-ylphenyl)butanamide involves a series of chemical reactions that start with the condensation of 4-fluoroaniline and 4-bromo-1-butanol to form the intermediate 4-fluoro-N-(4-hydroxybutyl)aniline. This intermediate is then reacted with indazole-1-carboxylic acid to form the final product, 4-fluoro-N-(4-indazol-1-ylphenyl)butanamide. The synthesis of 4-fluoro-N-(4-indazol-1-ylphenyl)butanamide has been reported in several publications, including a patent application filed by Novartis Pharmaceuticals Corporation.

科学研究应用

4-fluoro-N-(4-indazol-1-ylphenyl)butanamide has been extensively studied in preclinical and clinical settings for its potential use in the treatment of ALK-positive NSCLC. ALK is a receptor tyrosine kinase that is aberrantly activated in a subset of NSCLC patients, leading to uncontrolled cell growth and survival. 4-fluoro-N-(4-indazol-1-ylphenyl)butanamide inhibits the activity of ALK and has shown significant antitumor activity in preclinical models of ALK-positive NSCLC.
Clinical trials have demonstrated the efficacy of 4-fluoro-N-(4-indazol-1-ylphenyl)butanamide in the treatment of ALK-positive NSCLC patients who have progressed on or are intolerant to crizotinib, another ALK inhibitor. In a phase I trial, 4-fluoro-N-(4-indazol-1-ylphenyl)butanamide showed an overall response rate of 58% and a median progression-free survival of 7.0 months in ALK-positive NSCLC patients who had previously received crizotinib (Shaw et al., 2014). Subsequent phase II and III trials confirmed the efficacy of 4-fluoro-N-(4-indazol-1-ylphenyl)butanamide in this patient population, leading to its approval by the US Food and Drug Administration in 2014.

属性

IUPAC Name

4-fluoro-N-(4-indazol-1-ylphenyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FN3O/c18-11-3-6-17(22)20-14-7-9-15(10-8-14)21-16-5-2-1-4-13(16)12-19-21/h1-2,4-5,7-10,12H,3,6,11H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDAGUGSIUUWUOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=NN2C3=CC=C(C=C3)NC(=O)CCCF
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-fluoro-N-(4-indazol-1-ylphenyl)butanamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。